4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide
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Overview
Description
4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of hydrazones and Schiff bases. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The compound features a dinitrophenyl group, which is often used in analytical chemistry for the detection of aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted hydrazones .
Scientific Research Applications
4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent for the detection and characterization of aldehydes and ketones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes and coordination compounds.
Mechanism of Action
The mechanism of action of 4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The dinitrophenyl group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dinitrophenyl)hydrazono-4-oxothiazolidine derivatives
- 2-(tosylhydrazono)-4-oxothiazolidine derivatives
- 1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine
Uniqueness
4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide is unique due to its specific structural features, including the presence of both a dinitrophenyl group and a sulfonamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18N6O6S |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-[3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N6O6S/c1-12-9-14(13(2)23(12)15-3-6-17(7-4-15)32(20,30)31)11-21-22-18-8-5-16(24(26)27)10-19(18)25(28)29/h3-11,22H,1-2H3,(H2,20,30,31)/b21-11+ |
InChI Key |
MMKMERMHSZGPBN-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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